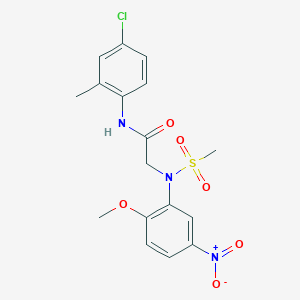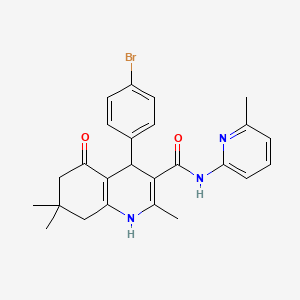![molecular formula C16H23ClN2O3S2 B4966185 N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as SNC80, is a selective delta-opioid receptor agonist. It is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic benefits. The purpose of
Mecanismo De Acción
SNC80 exerts its pharmacological effects through the delta-opioid receptor. It selectively binds to the delta-opioid receptor and activates it, resulting in the inhibition of neurotransmitter release. This leads to the modulation of pain perception, mood, and reward.
Biochemical and Physiological Effects:
SNC80 has been shown to produce analgesic effects in animal models of neuropathic pain. It has also been found to produce antidepressant and anxiolytic effects in animal models of depression and anxiety. SNC80 has been shown to reduce drug-seeking behavior in animal models of drug addiction. In addition, SNC80 has been found to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SNC80 has several advantages for lab experiments. It is a highly selective delta-opioid receptor agonist, which makes it useful for studying the role of delta-opioid receptors in various physiological processes. SNC80 is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, SNC80 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. SNC80 also has a short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research on SNC80. One potential direction is the development of SNC80 analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the investigation of the role of delta-opioid receptors in various physiological processes, such as immune function and cardiovascular function. Furthermore, the potential therapeutic benefits of SNC80 in the treatment of cancer need to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, SNC80 is a selective delta-opioid receptor agonist that has shown potential therapeutic benefits in the treatment of various diseases. Its synthesis method involves a multistep process, and it exerts its pharmacological effects through the delta-opioid receptor. SNC80 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on SNC80, which may lead to the development of new therapies for various diseases.
Métodos De Síntesis
SNC80 can be synthesized through a multistep process. The first step involves the reaction of 1-(ethylsulfonyl)-4-piperidinecarboxylic acid with thionyl chloride, which results in the formation of 1-(ethylsulfonyl)-4-piperidinecarbonyl chloride. The second step involves the reaction of 1-(ethylsulfonyl)-4-piperidinecarbonyl chloride with 2-(4-chlorophenyl)ethylthiol in the presence of triethylamine, which results in the formation of N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide, i.e., SNC80.
Aplicaciones Científicas De Investigación
SNC80 has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. It has been found to be effective in the treatment of neuropathic pain, depression, anxiety, and drug addiction. SNC80 has also shown potential in the treatment of cancer due to its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S2/c1-2-24(21,22)19-10-7-13(8-11-19)16(20)18-9-12-23-15-5-3-14(17)4-6-15/h3-6,13H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSHCIUFSHZMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(ethylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)